(11E)-Tetradecen-1-yl-d5 Acetate chemical properties
(11E)-Tetradecen-1-yl-d5 Acetate chemical properties
The following technical guide details the chemical properties, synthesis, and analytical applications of (11E)-Tetradecen-1-yl-d5 Acetate , a critical deuterated internal standard used in the precise quantification of lepidopteran pheromones.
Precision Tools for Chemical Ecology and Pheromone Quantification
Executive Summary
(11E)-Tetradecen-1-yl-d5 Acetate is the stable, isotope-labeled analog of the naturally occurring pheromone component (11E)-tetradecenyl acetate. It serves as the "gold standard" Internal Standard (ISTD) for gas chromatography-mass spectrometry (GC-MS) analysis. By mimicking the physicochemical behavior of the target analyte while carrying a distinct mass signature (+5 Da), it allows researchers to correct for extraction inefficiencies, matrix effects, and instrumental drift during the analysis of trace semiochemicals in complex biological matrices (e.g., insect hemolymph, plant volatiles).
Chemical & Physical Profile
The deuterated isotopologue retains the stereochemistry of the alkene while substituting five hydrogen atoms with deuterium on the tetradecenyl chain. This modification increases the molecular weight and alters the vibrational frequency of C-H (now C-D) bonds, but leaves the electronic structure and chemical reactivity largely unchanged.
Table 1: Physicochemical Properties
| Property | Data | Notes |
| Chemical Name | (11E)-Tetradecen-1-yl-d5 Acetate | IUPAC: [(E)-tetradec-11-enyl-d5] acetate |
| CAS Number | 1209778-49-3 | Specific to the d5-labeled E-isomer |
| Molecular Formula | C₁₆H₂₅D₅O₂ | Non-labeled: C₁₆H₃₀O₂ |
| Molecular Weight | 259.44 g/mol | +5.03 Da shift vs. non-labeled (254.[1][2][3]41) |
| Isotopic Purity | ≥ 98 atom % D | Critical for MS spectral deconvolution |
| Boiling Point | ~310–316 °C (est) | Slightly lower than non-labeled due to D-isotope effect |
| Solubility | Soluble in Hexane, DCM, Et₂O | Insoluble in water (< 0.1 mg/L) |
| Appearance | Colorless, viscous oil | Oxidizes upon air exposure |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Prevent photo-oxidation and hydrolysis |
Structural Visualization & Isotopic Logic
The following diagram illustrates the chemical structure and the logical relationship between the labeled standard and the analyte during Mass Spectrometry fragmentation.
Figure 1: Structural fragmentation logic in GC-MS. The d5-label on the chain ensures the diagnostic hydrocarbon fragment is mass-shifted, allowing differentiation from the native pheromone.
Synthesis & Isotopic Integrity
The synthesis of (11E)-Tetradecen-1-yl-d5 Acetate requires a route that preserves the E-stereochemistry of the double bond while introducing the deuterium label at a metabolically stable position (typically the terminal alkyl chain or the alpha-methylene positions).
4.1. Key Synthetic Pathway (Wittig Approach)
To ensure high stereoisomeric purity (>98% E), a "Schlosser modification" of the Wittig reaction is often employed, using deuterated starting materials.
-
Preparation of Deuterated Precursor:
-
Reaction of deuterated alkyl bromide (e.g., Ethyl-d5 bromide) with triphenylphosphine to form the phosphonium salt.
-
-
Wittig Reaction (Stereocontrol):
-
The ylide generated from the phosphonium salt is reacted with 12-oxododecyl acetate (protected).
-
Schlosser Modification: At -78°C, phenyllithium is added to generate the betaine ylide, followed by protonation (or deuteration) and potassium tert-butoxide treatment. This forces the formation of the E-alkene.
-
-
Acetylation:
-
Final deprotection and acetylation with acetyl chloride.
-
Note: Commercial "d5" standards often carry the label on the terminal ethyl group (C13-C14) or the chain segment derived from the deuterated starting material.
Analytical Methodology: GC-MS Quantification
The primary application of this compound is as an Internal Standard for quantifying pheromones in Choristoneura (Spruce Budworm) and Ostrinia species.
5.1. The "Inverse Isotope Effect"
In Gas Chromatography (GC) using non-polar capillary columns (e.g., DB-5, HP-5MS), deuterated isotopologues often elute slightly earlier than their non-labeled counterparts.
-
Mechanism: Deuterium has a smaller molar volume and lower polarizability than hydrogen, reducing van der Waals interactions with the stationary phase.
-
Result: The d5-standard will elute 1-3 seconds before the target analyte. This separation is advantageous for spectral deconvolution.
5.2. Mass Spectrometry (SIM Mode) Protocol
For femtogram-level sensitivity, Selected Ion Monitoring (SIM) is required.
Instrument Parameters:
-
Column: fused silica capillary (30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Ionization: Electron Impact (EI, 70 eV).
SIM Table Setup:
| Analyte | Type | Target Ion (m/z) | Qualifier Ion 1 | Qualifier Ion 2 |
|---|---|---|---|---|
| (11E)-14:Ac (Native) | Target | 194 ([M-60]⁺) | 61 (AcOH₂⁺) | 43 (Ac⁺) |
| (11E)-14:Ac-d5 (ISTD) | Internal Std | 199 ([M-60]⁺) | 61 (AcOH₂⁺) | 43 (Ac⁺) |
-
Logic: The molecular ion (M⁺) is often weak in aliphatic acetates. The loss of acetic acid ([M-60]) is the dominant fragmentation pathway.
-
Native [M-60] = 254 - 60 = 194 .
-
d5-Standard [M-60] = 259 - 60 = 199 .
-
Note: The acetate group (mass 60) is lost as neutral acetic acid. Since the d5 label is on the chain, the charged alkene fragment retains the mass shift.
-
Figure 2: Analytical workflow for pheromone quantification using d5-ISTD.
Handling & Stability
As an unsaturated fatty ester, (11E)-Tetradecen-1-yl-d5 Acetate is susceptible to oxidative degradation and hydrolysis.
-
Oxidation: The C11=C12 double bond is a site for ozonolysis or autoxidation.
-
Protocol: Store under Argon. Use BHT (butylated hydroxytoluene) in solvents if interfering signals are not an issue.
-
-
Hydrolysis: Moisture can hydrolyze the acetate ester to the alcohol ((11E)-tetradecen-1-ol).
-
Protocol: Ensure all glassware is silanized and baked. Use anhydrous solvents (Hexane, DCM).
-
-
Isomerization: UV light can induce E/Z isomerization.
-
Protocol: Use amber glass vials. Avoid direct sunlight during bench work.
-
References
-
Toronto Research Chemicals. (11E)-Tetradecen-1-yl-d5 Acetate Product Data. Retrieved from
-
NIST Chemistry WebBook. trans-11-Tetradecenyl acetate (Native Compound Data). SRD 69.[1][4] Retrieved from
-
Gânscă, L., et al. (2011). A Convenient Synthesis of (Z)-11-Tetradecen-1-yl Acetate. Revue Roumaine de Chimie. (Adapted for E-isomer synthesis principles). Retrieved from
-
PubChem. 11-Tetradecenyl acetate, (11E)- Compound Summary. CID 5367650.[2] Retrieved from
-
LGC Standards. (11E)-Tetradecen-1-yl Acetate Reference Material. Retrieved from
